molecular formula C18H15N3O3S2 B2609621 3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 313403-74-6

3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2609621
CAS RN: 313403-74-6
M. Wt: 385.46
InChI Key: VQLIWPLNEJUYPM-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a thiazolo[4,5-g][1,3]benzothiazol-2-yl group, which is a type of heterocyclic compound that often exhibits biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core benzamide structure, followed by the introduction of the thiazolo and benzothiazol rings. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as its overall structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group in the benzamide core could potentially undergo hydrolysis or condensation reactions. The thiazole and benzothiazole rings might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Optoelectronic Materials

The compound, particularly its derivatives, has been found to be a potential component of photoluminescent materials . This suggests its potential application in the development of optoelectronic devices such as light-emitting diodes (LEDs), solar cells, and other devices that operate on the interaction between light and electricity.

Organic Synthesis

The compound and its derivatives could be used as intermediates in organic synthesis . For instance, they can be involved in various reactions such as esterification, oxidation, and ester addition. This makes them valuable in the production of a wide range of organic compounds.

Antioxidant Activity

Some benzamide compounds, which the given compound is a type of, have shown antioxidant activity . They can neutralize free radicals, which are harmful to biological organisms. This suggests potential applications in health and medicine, particularly in the prevention and treatment of diseases caused by oxidative stress.

Antibacterial Activity

Benzamide compounds have also demonstrated antibacterial activity . They could potentially be used in the development of new antibiotics or antibacterial agents, which are crucial in the fight against bacterial infections.

Biomedical Applications

Given the compound’s potential antioxidant and antibacterial activities, it could have various applications in the biomedical field. For instance, it could be used in the development of new drugs, therapeutic agents, or diagnostic tools .

Industrial Applications

Amide compounds, which include the given compound, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as inhibitors of certain enzymes, while thiazole and benzothiazole derivatives often exhibit antimicrobial or anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or industry. Additionally, research could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-9-19-13-4-5-14-16(15(13)25-9)26-18(20-14)21-17(22)10-6-11(23-2)8-12(7-10)24-3/h4-8H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIWPLNEJUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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